

# Assaying the ATPase Activity of the LolCDE Transporter: Application Notes and Protocols

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## Compound of Interest

Compound Name: *LolCDE-IN-4*

Cat. No.: *B8193384*

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## Introduction

The LolCDE complex is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the crucial final step of lipoprotein trafficking from the inner to the outer membrane. This process is vital for bacterial viability, making the LolCDE transporter an attractive target for the development of novel antibiotics. The energy required for the extraction of lipoproteins from the inner membrane is derived from the hydrolysis of ATP by the LolD subunits of the complex. Therefore, assaying the ATPase activity of LolCDE is fundamental to understanding its mechanism of action and for screening potential inhibitors. These application notes provide a comprehensive overview and detailed protocols for measuring the ATPase activity of the LolCDE transporter.

## Application Notes

The ATPase activity of the LolCDE complex can be modulated by various factors, providing multiple avenues for investigation and drug discovery.

- **Basal ATPase Activity:** Purified LolCDE, reconstituted in a lipid environment such as nanodiscs or proteoliposomes, exhibits a basal level of ATPase activity. This intrinsic activity is a crucial baseline for studying the effects of substrates and potential inhibitors.[1]

- **Stimulation by Lipoproteins:** The primary function of LolCDE is to transport lipoproteins. While direct measurement of lipoprotein-stimulated ATPase activity can be complex, it is understood that the binding of a lipoprotein substrate to the transmembrane domains of LolC and LolE initiates a conformational change that is coupled to the ATPase cycle of the LolD subunits.<sup>[2]</sup> The presence of the periplasmic chaperone LolA can also influence the ATPase activity, suggesting a coordinated transport mechanism.
- **Inhibition and Stimulation by Small Molecules:** The ATPase activity of LolCDE is a key metric in screening for novel antibacterial agents. Several small molecule inhibitors of the LolCDE complex have been identified.<sup>[3][4][5]</sup> Interestingly, some compounds, such as G0507, have been shown to stimulate the basal ATPase activity of the wild-type LolCDE complex, suggesting a complex mechanism of action that may involve uncoupling ATP hydrolysis from productive lipoprotein transport.<sup>[3]</sup>
- **Characterization of Mutants:** Site-directed mutagenesis of key residues within the LolC, LolD, or LolE subunits can provide valuable insights into the structure-function relationship of the transporter. Assaying the ATPase activity of these mutants is essential to understand the role of specific amino acids in ATP binding, hydrolysis, and conformational coupling.<sup>[2][6]</sup>

## Data Presentation

### Table 1: Kinetic Parameters of Wild-Type and Mutant LolCDE ATPase Activity

LoICDE Variant	Preparation	K <sub>m</sub> (ATP, $\mu$ M)	k <sub>cat</sub> (s <sup>-1</sup> )	V <sub>max</sub> (nmol Pi/min/mg)	Reference
Wild-Type	Amphipol-reconstituted	176 $\pm$ 45	0.22 $\pm$ 0.02	-	[3]
LoIC_Q258K_DE	Amphipol-reconstituted	163 $\pm$ 45	0.19 $\pm$ 0.02	-	[3]
Wild-Type	Nanodiscs	190 $\pm$ 50	-	242.8 $\pm$ 15.3 (mole phosphate per min per mole protein)	[1]

**Table 2: Effect of Modulators on LoICDE ATPase Activity**

Modulator	LoICDE Variant	Effect	Concentration	Quantitative Change	Reference
G0507	Wild-Type	Stimulation	0.8 $\mu$ M	~1.5-fold increase	[3]
G0507	Wild-Type	Stimulation	3.2 $\mu$ M	~2-fold increase	[3]
G0507	LoIC_Q258K_DE	Minor Effect	0.8 $\mu$ M - 3.2 $\mu$ M	No significant change	[3]
ortho-vanadate	Wild-Type	Inhibition	20.9 $\pm$ 1.7 $\mu$ M (IC <sub>50</sub> )	-	[3]
ortho-vanadate	LoIC_Q258K_DE	Inhibition	36.4 $\pm$ 1.8 $\mu$ M (IC <sub>50</sub> )	-	[3]
ortho-vanadate	Wild-Type	Inhibition	0.1 mM	~90% suppression	[1]

## Experimental Protocols

## Protocol 1: Purification and Reconstitution of LolCDE in Nanodiscs

This protocol describes the preparation of LolCDE reconstituted in nanodiscs, which provides a native-like lipid environment for the transporter and is suitable for subsequent ATPase activity assays.

### Materials:

- E. coli expression strain (e.g., BL21(DE3)) overexpressing His-tagged LolCDE
- Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mM DTT)
- Detergent (e.g., n-dodecyl- $\beta$ -D-maltoside, DDM)
- Membrane Scaffold Protein (MSP)
- Phospholipids (e.g., E. coli polar lipids or a defined lipid mixture)
- Bio-Beads for detergent removal
- Ni-NTA affinity chromatography column
- Size-exclusion chromatography (SEC) column

### Procedure:

- **Expression and Membrane Preparation:** Overexpress LolCDE in E. coli. Harvest the cells and prepare inner membrane vesicles by sonication or French press followed by ultracentrifugation.
- **Solubilization:** Resuspend the inner membrane vesicles in lysis buffer and solubilize the membrane proteins by adding DDM to a final concentration of 1% (w/v). Incubate with gentle agitation for 1 hour at 4°C.
- **Purification:** Clarify the solubilized material by ultracentrifugation. Purify the LolCDE complex from the supernatant using a Ni-NTA affinity column. Elute the protein with a buffer containing imidazole.

- **Reconstitution into Nanodiscs:** Mix the purified LolCDE with MSP and phospholipids in a specific molar ratio in the presence of DDM. The optimal ratio may need to be determined empirically.
- **Detergent Removal:** Remove the detergent by adding Bio-Beads to the mixture and incubating for several hours at 4°C. This will allow the self-assembly of nanodiscs.
- **Purification of Nanodiscs:** Purify the reconstituted LolCDE in nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography.
- **Concentration and Storage:** Concentrate the purified LolCDE-nanodisc sample and store at -80°C.

## Protocol 2: Malachite Green-Based ATPase Activity Assay

This protocol provides a colorimetric method to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis by LolCDE. This can be performed using a commercial kit or with self-prepared reagents.

### Materials:

- Purified and reconstituted LolCDE (in nanodiscs or proteoliposomes)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl<sub>2</sub>)
- ATP solution (high purity)
- Phosphate Standard solution (e.g., KH<sub>2</sub>PO<sub>4</sub>)
- Malachite Green Reagent:
  - Solution A: 0.045% (w/v) Malachite Green hydrochloride in water
  - Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl
  - Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01% (v/v). This reagent should be prepared fresh.

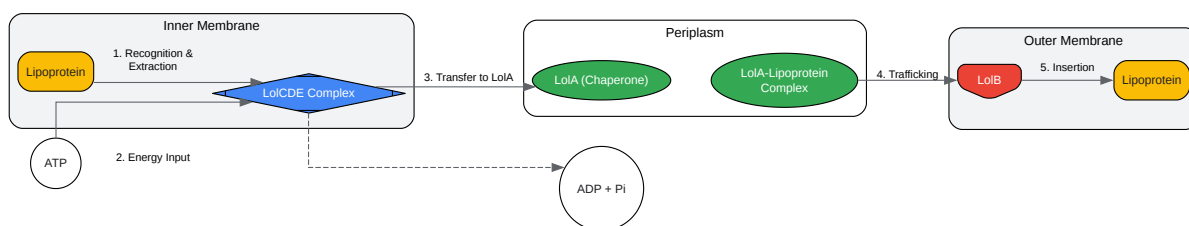
- 96-well microplate
- Microplate reader

Procedure:

- Prepare Phosphate Standards: Prepare a series of phosphate standards with known concentrations (e.g., 0 to 50  $\mu\text{M}$ ) in the assay buffer.
- Set up the Reaction: In a 96-well plate, add the following to each well:
  - Assay Buffer
  - Purified LolCDE (final concentration typically in the nM range)
  - Test compounds (inhibitors or stimulators) or vehicle control (e.g., DMSO)
- Initiate the Reaction: Start the reaction by adding ATP to a final concentration typically in the range of the determined  $K_m$  (e.g., 200  $\mu\text{M}$ ). The final reaction volume is typically 50-100  $\mu\text{L}$ .
- Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop the Reaction and Develop Color: Stop the reaction by adding a larger volume (e.g., 100  $\mu\text{L}$ ) of the Malachite Green Working Reagent to each well. The acidic nature of the reagent will stop the enzymatic reaction. Incubate at room temperature for 15-20 minutes to allow for color development.
- Measure Absorbance: Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the blank (no enzyme) from all readings.
  - Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

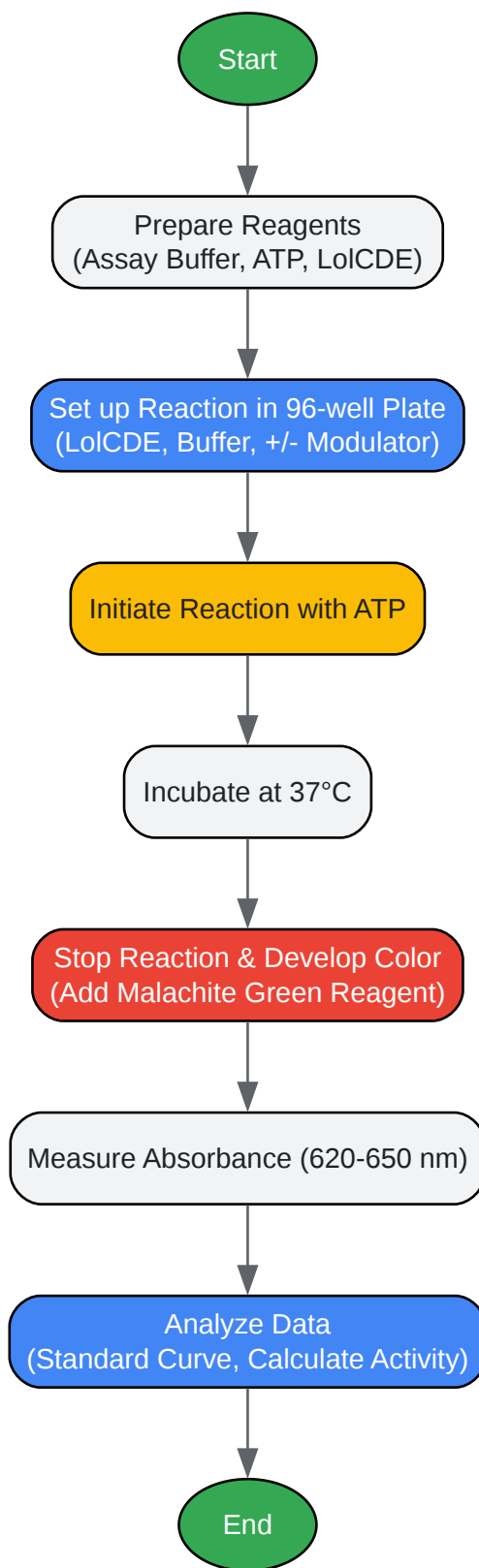
- Determine the concentration of Pi released in each experimental well by interpolating from the standard curve.
- Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg of protein).

## Visualizations



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Caption: The LolCDE-mediated lipoprotein transport pathway.



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Caption: Experimental workflow for the LolCDE ATPase activity assay.



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